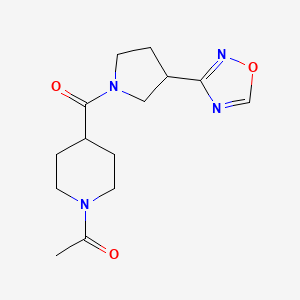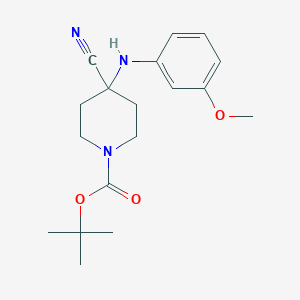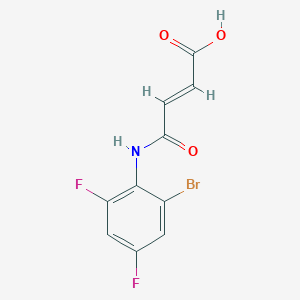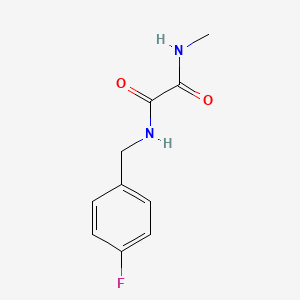
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a type of organic compound, likely a heterocyclic compound . Heterocyclic compounds are worth attention nowadays for many reasons; pioneer among them is their biological activities, and many drugs are heterocycles .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the condensation of hydrazines with 1,3-dicarbonyl compounds .作用機序
Target of Action
Similar compounds, such as 5-amino-pyrazoles, have been found to be potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Mode of Action
It’s worth noting that similar compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Similar compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Action Environment
It’s worth noting that the synthesis of similar compounds, such as 5-amino-pyrazoles, can be influenced by various factors, including the choice of reactants, reaction conditions, and catalysts .
実験室実験の利点と制限
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile has several advantages for use in lab experiments. It is a selective neurotoxin that can be used to selectively destroy dopaminergic neurons in the brain. This makes it an ideal tool for studying the mechanisms of Parkinson's disease and developing potential treatments. However, this compound also has limitations. It is a toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile. One area of research is the development of potential treatments for Parkinson's disease based on the mechanisms of this compound toxicity. Another area of research is the use of this compound as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is potential for the development of new neurotoxins based on the structure of this compound, which could be used to selectively destroy other types of neurons in the brain.
合成法
The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile can be achieved by the reaction of 2-cyanoacetamide with p-tolylhydrazine in the presence of acetic acid. The resulting product can be further reacted with malononitrile to yield this compound. This synthesis method has been extensively studied and optimized for the production of high-quality this compound for scientific research.
科学的研究の応用
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile has been extensively studied for its potential in scientific research, particularly in the field of Parkinson's disease. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This makes this compound an ideal tool for studying the mechanisms of Parkinson's disease and developing potential treatments.
特性
IUPAC Name |
2-[[1-methyl-5-(4-methylphenyl)pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-3-5-14(6-4-12)16-8-7-15(19(16)2)9-13(10-17)11-18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIWAUWRCWZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)


![3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2619486.png)

![(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide](/img/structure/B2619492.png)

![2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2619496.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2619498.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2619500.png)
![2-chloro-N-[4-(4-methoxyphenyl)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2619501.png)

![5-[Benzyl(methyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2619504.png)